TAK1 Kinase Inhibition: Potency Benchmarking Against Key Comparators
The target compound exhibits an IC50 of 37 nM against the TAK1-TAB1 kinase complex, a key regulator in inflammatory and oncogenic signaling [1]. This places its potency within a well-defined spectrum. It is more potent than the dual TAK1/MAP4K2 inhibitor NG25 (TAK1 IC50: 149 nM) and slightly less potent than the highly selective inhibitor Takinib (IC50: 9.5 nM) .
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) against TAK1 |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | Takinib (TAK1-IN-3): 9.5 nM; NG25: 149 nM; TAK1-IN-5: 55 nM |
| Quantified Difference | ~3.9x less potent than Takinib; ~4.0x more potent than NG25 |
| Conditions | In vitro kinase assay using N-terminal His-tagged human TAK1 (1-303 aa) / human TAB1 (437-504 aa) complex expressed in a baculovirus system [1]. |
Why This Matters
This data provides a quantifiable potency benchmark, allowing researchers to select the appropriate TAK1 inhibitor for their specific model system based on desired potency and selectivity.
- [1] BindingDB. (n.d.). BDBM50529793 CHEMBL4586372. Affinity Data IC50: 37nM. View Source
